![molecular formula C12H14FNO3S B2639017 (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448075-57-7](/img/structure/B2639017.png)
(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
“(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound that has gained attention in scientific research. This compound is a derivative of pyrrolidine, which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Crystallographic Analysis
A study focused on the synthesis and crystal structure of related compounds, including boric acid ester intermediates with benzene rings. These compounds were obtained through a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was employed to compare molecular structures with crystallographic data, revealing insights into the molecular electrostatic potential and frontier molecular orbitals. This research underscores the importance of these methods in understanding the structural and electronic properties of complex organic compounds (Huang et al., 2021).
Development of Solution Formulations
Another study explored the development of a solution formulation for a poorly water-soluble compound intended for arrhythmia treatment. The formulation aimed to increase in vivo exposure, highlighting the challenges and strategies in formulating compounds for biological applications. This research emphasizes the importance of solubilized, precipitation-resistant formulations in enhancing plasma concentrations and dose proportionality in early toxicology and clinical studies (Burton et al., 2012).
Catalyst- and Solvent-Free Synthesis
A catalyst- and solvent-free synthesis approach was developed for the regioselective synthesis of a heterocyclic amide from N-acylation, showcasing an efficient method for synthesizing complex organic molecules. This study provides insights into microwave-assisted Fries rearrangement and the theoretical studies of the prototropy process, contributing to the field of green chemistry by reducing the use of harmful solvents and catalysts (Moreno-Fuquen et al., 2019).
Anticonvulsant Agents
Research on the design and synthesis of novel compounds as sodium channel blockers and anticonvulsant agents demonstrates the therapeutic potential of such molecules. This study highlights the process of identifying compounds with significant efficacy in preclinical models, underscoring the ongoing efforts to discover new treatments for neurological disorders (Malik & Khan, 2014).
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVNHSGKYNXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone |
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